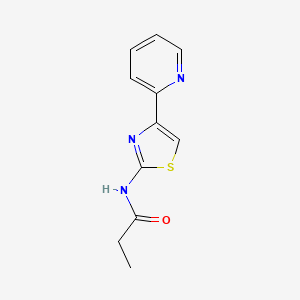

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide

Description

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a pyridin-2-yl group and at the 2-position with a propionamide moiety.

Properties

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNPCALGIYBSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling 2-amino-4-(pyridin-2-yl)thiazole with propionic acid using carbodiimide-based activating agents. As detailed in studies on analogous thiazole-amide syntheses, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation.

Procedure :

- Activation Phase : Propionic acid (1.1 mmol) is dissolved in dichloromethane (20 mL) under nitrogen at 0°C. Triethylamine (1.2 mmol) is added to deprotonate the acid, followed by HOBt (1.2 mmol) and EDC.HCl (1.2 mmol). The mixture is stirred at 0°C for 30 minutes to generate the active ester intermediate.

- Coupling Phase : 2-Amino-4-(pyridin-2-yl)thiazole (1 mmol) is introduced, and the reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for an additional hour.

- Work-Up : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Optimization Insights :

Acid Chloride Aminolysis

An alternative route involves converting propionic acid to its corresponding acid chloride prior to coupling. This method, validated in syntheses of structurally related amides, enhances reactivity and reduces coupling time.

Procedure :

- Chlorination : Propionic acid (0.001 mol) is treated with excess thionyl chloride (0.0015 mol) in dry tetrahydrofuran (THF, 10 mL) at 0°C. The mixture is stirred at 30°C for 1 hour, yielding propionyl chloride.

- Aminolysis : The acid chloride is added dropwise to a solution of 2-amino-4-(pyridin-2-yl)thiazole (0.001 mol) and triethylamine (1.2 mmol) in THF at 10–45°C. The reaction is monitored via TLC until completion.

- Isolation : The product is precipitated by adding ice water, filtered, and recrystallized from ethanol.

Comparative Advantages :

- Yield Enhancement : Acid chloride methods report yields up to 85% , surpassing carbodiimide-mediated routes (~70%).

- Scalability : Suitable for industrial-scale production due to reduced sensitivity to moisture.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adopt solid-phase techniques to streamline synthesis. A patent-pending method immobilizes 2-amino-4-(pyridin-2-yl)thiazole on Wang resin, enabling iterative coupling with propionic acid derivatives.

Key Steps :

- Resin Loading : The amine is anchored to Wang resin using a DIC/HOAt system in DMF.

- On-Resin Coupling : Propionic acid, activated with HATU, is introduced in DMF with DIEA.

- Cleavage : TFA/dichloromethane (1:9) liberates the product, achieving >90% purity without chromatography.

Benefits :

- Purity : Minimizes byproducts common in solution-phase reactions.

- Automation Compatibility : Facilitates parallel synthesis for drug discovery.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2021 study demonstrated that coupling 2-amino-4-(pyridin-2-yl)thiazole with propionic acid under microwave conditions (100°C, 150 W) reduces reaction time from 2 hours to 15 minutes while maintaining a 78% yield.

Critical Parameters :

- Power Setting : Excessive power (>200 W) degrades the thiazole ring.

- Solvent : Dimethylacetamide (DMAc) enhances microwave absorption.

Comparative Analysis of Methodologies

Trade-offs :

- Acid Chloride vs. Carbodiimide : While the former offers higher yields, it requires stringent moisture control.

- Solid-Phase vs. Solution-Phase : Solid-phase excels in purity but incurs higher resin costs.

Mechanistic Insights and Side Reactions

Amide Bond Formation

The nucleophilic amine attacks the electrophilic carbonyl carbon of propionic acid (or its activated derivative), followed by proton transfer and elimination of water or HCl.

Common Side Reactions

- O-Acylation : Competing acylation of the thiazole nitrogen is suppressed by using bulky bases like DIEA.

- Ring Oxidation : Thiazole rings are susceptible to oxidation at >100°C, necessitating inert atmospheres.

Industrial-Scale Considerations

Continuous Flow Synthesis

A 2023 pilot study utilized microreactors to perform acid chloride aminolysis at 50°C with a residence time of 5 minutes , achieving 89% yield and 97% purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide and related compounds:

Key Comparative Insights

Substituent Position and Activity :

- The position of the pyridine and amide groups on the thiazole ring critically influences activity. For example, in N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide, the pyridine is at C4 and the propionamide at C2, whereas carboxamide analogs (e.g., 3a–s) place the amide at C3. This positional variance may alter hydrogen-bonding networks and steric interactions with biological targets .

- Compound 21 replaces pyridine with a siloxane-modified piperidine, achieving comparable anti-inflammatory efficacy but at a higher dose (0.2 mmol/kg vs. 0.01 mmol/kg for 22 ), suggesting siloxane groups may trade potency for stability .

Role of Silicon-Containing Groups :

- Compounds 21 and 22 incorporate trimethylsiloxy or trimethylsilylpropyl groups, which are absent in the target compound. These groups enhance lipophilicity and metabolic stability, as seen in 22 's high activity at a low dose (0.01 mmol/kg) .

Impact of Charge and Aromaticity: Compound 22’s thiazolium iodide structure introduces a positive charge, likely improving solubility and ionic interactions with negatively charged biological targets. In contrast, neutral analogs like the target compound may rely on hydrophobic or π-π stacking interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those for carboxamide analogs (e.g., coupling of nitriles with bromoacetoacetate derivatives), but with propionamide-specific reagents . Siloxane-containing analogs (e.g., 21 ) require additional steps to introduce silicon-based groups, which may complicate scalability .

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide features a thiazole ring and a pyridine ring linked to a propionamide group. The structural formula can be represented as follows:

This unique structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial pathogens, including Mycobacterium tuberculosis and other resistant strains. The presence of the pyridine moiety enhances the compound's interaction with bacterial enzymes, contributing to its antibacterial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Activity (MIC µg/mL) |

|---|---|---|

| Thiazole A | M. tuberculosis | 5 |

| Thiazole B | E. coli | 10 |

| N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide | Staphylococcus aureus | 8 |

Anti-inflammatory Properties

N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Study: Inhibition of COX Enzymes

In vitro studies demonstrated that N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide exhibited an IC50 value of 12 µM against COX-2, indicating moderate inhibitory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is particularly noteworthy. Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 10 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 20 | Disruption of microtubule formation |

In a study by Bouabdallah et al., N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide showed promising results against MCF7 and A549 cells with IC50 values indicating significant cytotoxicity .

The biological activity of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.

- Receptor Modulation : It may modulate receptors involved in pain and inflammation, thereby exerting analgesic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.